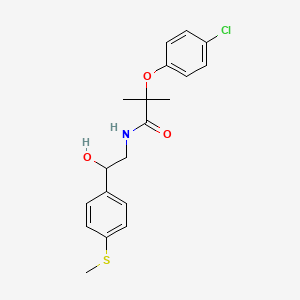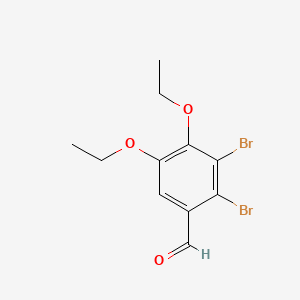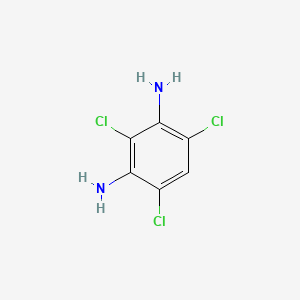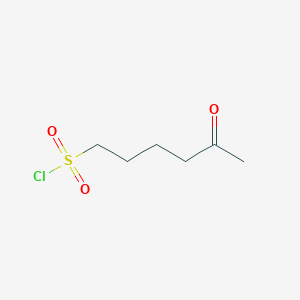![molecular formula C17H16Cl2N2O3 B2770943 2,4-dichloro-6-[5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol CAS No. 637747-80-9](/img/structure/B2770943.png)
2,4-dichloro-6-[5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a phenolic compound, as suggested by the “phenol” in its name. Phenols are aromatic compounds that contain a hydroxyl (-OH) group attached to a carbon atom in a benzene ring . The “2,4-dichloro” part suggests that there are two chlorine atoms attached to the benzene ring at positions 2 and 4. The “6-[5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]” part is more complex and suggests the presence of a pyrazole ring, which is a type of heterocyclic aromatic organic compound .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. The exact structure would depend on the specific locations of these groups on the rings .Chemical Reactions Analysis
Phenolic compounds are known to undergo a variety of chemical reactions, including electrophilic aromatic substitution, oxidation, and reduction . The presence of other functional groups would also influence the types of reactions this compound could undergo.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Phenolic compounds are generally solid at room temperature, and they have higher boiling points than related alcohols due to the presence of aromatic rings . They are also somewhat soluble in water due to the ability to form hydrogen bonds .科学的研究の応用
Molecular Docking and Quantum Chemical Calculations
A study involving molecular docking and quantum chemical calculations focused on similar compounds, revealing insights into their molecular structure, spectroscopic data, and potential biological effects. This research utilized DFT calculations to optimize molecular geometry and analyze vibrational spectra, molecular electrostatic potential, and other molecular parameters. The biological effect was predicted based on molecular docking results, highlighting the compound's potential interactions with biological targets (A. Viji et al., 2020).
Synthesis and Biological Evaluation
Another aspect of research on such compounds involves their synthesis and evaluation for anti-inflammatory, antioxidant, and antimicrobial properties. One study synthesized a novel series of pyrazole chalcones, demonstrating promising activities in these areas. The compounds were evaluated for their ability to inhibit TNF-alpha and IL-6, scavenge free radicals, and exhibit antimicrobial activities against pathogenic bacteria and fungi. This research provides a foundation for future drug discovery efforts (B. Bandgar et al., 2009).
Photophysical and Physicochemical Investigation
Research into the photophysical and physicochemical properties of similar compounds has been conducted, emphasizing their potential as fluorescent chemosensors for metal ions. One study synthesized a compound through multi-step reactions, characterizing its structure and investigating its absorption, emission, and fluorescence quantum yield in various solvents. This compound demonstrated positive solvatochromism and potential as a probe for determining the critical micelle concentration of surfactants. Additionally, it served as a fluorescent chemosensor for Fe3+ ions, indicating its utility in detecting and quantifying metal ions in solutions (Salman A. Khan, 2020).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2,4-dichloro-6-[5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O3/c1-23-15-4-3-9(5-16(15)24-2)13-8-14(21-20-13)11-6-10(18)7-12(19)17(11)22/h3-7,13,20,22H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXZANQZYNHAEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=NN2)C3=C(C(=CC(=C3)Cl)Cl)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-(2-Chloro-6-fluorobenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2770860.png)



![4-bromo-1-{[1-(2-chloro-6-fluorobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B2770868.png)
![5-(2-fluorobenzyl)-8-methyl-3-(2-phenylpropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2770869.png)
![{5-methyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}(4-pyridinyl)methanone](/img/structure/B2770871.png)





![3-(3-Chloro-4-hydroxyphenyl)-N-[cyano(cyclopropyl)methyl]propanamide](/img/structure/B2770882.png)
![2-[4-(Benzyloxy)anilino]-4-methoxynicotinonitrile](/img/structure/B2770883.png)